molecular formula C9H16N4 B13078885 1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine

1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13078885
M. Wt: 180.25 g/mol
InChI Key: DUGAYFFKDCYGNY-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine is a triazole derivative characterized by a cyclohexylmethyl substituent at the 1-position of the triazole ring and an amino group at the 3-position. The cyclohexylmethyl group introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and biological activity compared to simpler triazole derivatives. The parent compound, 3-amino-1H-1,2,4-triazole (Amizol), is water-soluble (280 g/L at 25°C) and has a melting point of 159°C . Substitution with the cyclohexylmethyl group likely reduces aqueous solubility but enhances membrane permeability, making it more suitable for applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(cyclohexylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,10,12)

InChI Key

DUGAYFFKDCYGNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.

Industrial production methods may involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial in achieving efficient synthesis.

Chemical Reactions Analysis

1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies investigating its effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine and related triazole derivatives:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties References
1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine Cyclohexylmethyl C₁₀H₁₇N₅ 207.28 High lipophilicity; reduced solubility
1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine 2-Chlorobenzyl C₉H₉ClN₄ 208.65 Aromatic substitution; moderate Cl electronegativity
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 2-Chloro-4-fluorobenzyl C₉H₈ClFN₄ 226.64 Enhanced halogen effects; potential for halogen bonding
1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3,4-Dichlorobenzyl C₉H₈Cl₂N₄ 243.10 Increased steric hindrance; higher molecular weight
3-Amino-1H-1,2,4-triazole (Amizol) None (parent compound) C₂H₄N₄ 84.08 High water solubility; low lipophilicity

Key Observations:

  • Lipophilicity: The cyclohexylmethyl group significantly increases lipophilicity compared to halogenated benzyl substituents, which may enhance blood-brain barrier penetration or material stability in nonpolar environments.
  • Solubility: Aromatic halogenated derivatives (e.g., 2-chlorobenzyl) retain moderate solubility due to polarizable halogen atoms, whereas the cyclohexylmethyl derivative is likely less water-soluble.
  • Steric Effects: Bulkier substituents like 3,4-dichlorobenzyl or cyclohexylmethyl may hinder interactions with biological targets compared to smaller groups .

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